Bienvenue dans la boutique en ligne BenchChem!

2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one

Physicochemical property Drug‑likeness Lead optimisation

2‑Benzyl‑6‑(4‑bromophenyl)pyridazin‑3(2H)‑one (molecular formula C₁₇H₁₃BrN₂O, MW = 341.20 g·mol⁻¹) belongs to the pyridazin‑3(2H)‑one class, a privileged heterocyclic core recognized for diverse biological activities spanning kinase inhibition, anti‑inflammatory signaling, and antimicrobial action. The compound incorporates a benzyl group at N2 and a para‑bromophenyl substituent at C6.

Molecular Formula C17H13BrN2O
Molecular Weight 341.208
CAS No. 941883-02-9
Cat. No. B2941513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one
CAS941883-02-9
Molecular FormulaC17H13BrN2O
Molecular Weight341.208
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H13BrN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2
InChIKeyREDOJYRUPWIIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one CAS 941883-02-9: A Pyridazinone Scaffold with a Distinct para-Bromo Phenyl Motif for Medicinal Chemistry and Chemical Biology


2‑Benzyl‑6‑(4‑bromophenyl)pyridazin‑3(2H)‑one (molecular formula C₁₇H₁₃BrN₂O, MW = 341.20 g·mol⁻¹) belongs to the pyridazin‑3(2H)‑one class, a privileged heterocyclic core recognized for diverse biological activities spanning kinase inhibition, anti‑inflammatory signaling, and antimicrobial action [1]. The compound incorporates a benzyl group at N2 and a para‑bromophenyl substituent at C6. This substitution pattern differentiates it from other halogenated or unsubstituted phenyl analogues and is frequently employed as a building block or screening hit in fragment‑based and lead‑discovery programs .

Why Generic Pyridazinone Substitution Cannot Replace 2‑Benzyl‑6‑(4‑bromophenyl)pyridazin‑3(2H)‑one: Halogen‑Dependent Reactivity and Target‑Binding Topography


The pyridazin‑3(2H)‑one scaffold displays steep structure‑activity relationships (SAR) where the identity and position of halogen substituents critically influence target engagement, metabolic stability, and physicochemical properties [1]. The para‑bromo substituent on the C6‑phenyl ring of the target compound provides a heavier, more polarizable halogen than chloro or fluoro analogues, which can enhance van der Waals contacts in hydrophobic protein pockets. Relocating the bromine to the benzyl group (2‑(4‑bromobenzyl)‑6‑phenylpyridazin‑3(2H)‑one) or removing it entirely (2‑benzyl‑6‑phenylpyridazin‑3(2H)‑one) alters the molecular electrostatic potential surface and the spatial orientation of the halogen‑bond donor, potentially leading to different biological profiles . Consequently, simple one‑for‑one substitution of in‑class compounds is unreliable without quantitative, assay‑matched comparative data.

Quantitative Differentiation Evidence: 2‑Benzyl‑6‑(4‑bromophenyl)pyridazin‑3(2H)‑one vs. Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Shift Relative to the Non‑Halogenated Parent Scaffold

The target compound exhibits a molecular weight of 341.20 g·mol⁻¹ and a consensus predicted cLogP of approximately 4.1, compared to 262.30 g·mol⁻¹ and a cLogP of approximately 3.2 for the non‑brominated parent 2‑benzyl‑6‑phenylpyridazin‑3(2H)‑one . The +78.9 Da mass increase and +0.9 log‑unit lipophilicity shift place the compound in a distinct drug‑likeness window, offering improved passive membrane permeation potential while remaining within the typical oral bioavailability space.

Physicochemical property Drug‑likeness Lead optimisation

Synthetic Versatility: para‑Bromophenyl Handle Enables Orthogonal Suzuki–Miyaura Cross‑Coupling Relative to Chloro and Fluoro Analogs

The para‑bromophenyl substituent on the target compound provides a well‑established leaving group for palladium‑catalyzed Suzuki–Miyaura cross‑coupling, allowing late‑stage diversification into biaryl or styryl derivatives under mild conditions. In contrast, the analogous para‑chlorophenyl compound (2‑benzyl‑6‑(4‑chlorophenyl)pyridazin‑3(2H)‑one) requires higher temperatures and more forcing conditions for oxidative addition, while the para‑fluorophenyl analog is essentially inert toward standard Suzuki protocols [1]. Semi‑quantitative reactivity scales (Buchwald‑Hartwig coupling barriers) place aryl bromides approximately 1–2 orders of magnitude more reactive than aryl chlorides under identical catalytic conditions [2].

Synthetic chemistry Building block Cross‑coupling

Class‑Level Kinase‑Inhibitory Trend: Enhanced Potency of para‑Bromo vs. para‑Chloro Pyridazinones in p38α MAP Kinase Binding

Within the pyridazin‑3(2H)‑one chemotype, systematic SAR studies on p38α MAP kinase have shown that replacement of a para‑chlorophenyl substituent with a para‑bromophenyl group results in a 2‑ to 5‑fold improvement in binding affinity, attributed to enhanced van der Waals interactions within the hydrophobic back pocket of the ATP‑binding site [1]. While the target compound itself has not been explicitly profiled in published p38α assays, the N‑benzyl‑6‑(4‑bromophenyl)pyridazin‑3(2H)‑one substructure closely matches the pharmacophoric requirements defined for this target class. The closest direct comparator with published data is 6‑(4‑bromophenyl)‑2‑(4‑fluorobenzyl)pyridazin‑3(2H)‑one, which retains the bromophenyl‑pyridazinone core .

Kinase inhibition p38 MAPK Anti‑inflammatory

Spectroscopic Fingerprint: Unique MS and NMR Signatures for Identity Verification vs. 2‑(4‑Bromobenzyl)‑6‑phenylpyridazin‑3(2H)‑one Isomer

The positional isomer 2‑(4‑bromobenzyl)‑6‑phenylpyridazin‑3(2H)‑one (bromine on the benzyl group) shares the same molecular formula but exhibits distinct GC‑MS fragmentation and FT‑IR spectra, as archived in SpectraBase [1]. The target compound, with bromine on the C6‑phenyl ring, is expected to display a characteristic MS base peak corresponding to loss of the benzyl radical (M⁺ − 91) and a prominent ¹H‑NMR singlet for the C4‑vinylic proton of the pyridazinone ring at δ ≈ 7.2–7.4 ppm (DMSO‑d₆). These spectral landmarks allow unambiguous differentiation of the two isomers, which is critical for procurement and compound management workflows.

Analytical chemistry Compound identity Quality control

Optimal Application Scenarios for 2‑Benzyl‑6‑(4‑bromophenyl)pyridazin‑3(2H)‑one Based on Differentiated Evidence


Late‑Stage Diversification in Kinase‑Focused Library Synthesis

The para‑bromophenyl group of the compound serves as a robust handle for Suzuki–Miyaura coupling, enabling parallel synthesis of biaryl‑extended analogues [1]. This reactivity profile supports the construction of focused libraries targeting kinases (e.g., p38α, c‑Met) where bromophenyl‑pyridazinone cores are privileged chemotypes for back‑pocket occupancy [2]. The predicted cLogP of ≈4.1 positions the scaffold favorably for cell‑permeable probe development.

Fragment‑Based Screening with Halogen‑Bonding Potential

The heavy bromine atom offers a well‑defined σ‑hole for halogen‑bonding interactions with backbone carbonyls in protein active sites. This feature is not available in the non‑halogenated or fluoro‑substituted analogues [1]. The compound can be deployed as a fragment or a fragment‑growing seed in biophysical screens (SPR, ITC, X‑ray crystallography) where halogen‑bond‑mediated recognition is sought.

Isomer‑Selective Chemical Probe Development

The distinct spectral fingerprint of the target compound, relative to its 2‑(4‑bromobenzyl)‑6‑phenylpyridazin‑3(2H)‑one isomer, allows positional‑isomer identity to be confirmed unambiguously by GC‑MS or ¹H‑NMR overlay [1]. This capability is critical when synthesizing and testing isomer pairs to deconvolute the contribution of bromine position to biological activity.

Physicochemical Property‑Driven Compound Selection for CNS‑Penetrant Programs

With a molecular weight of 341 Da and predicted cLogP of ≈4.1, the compound resides in a lipophilicity range that balances passive BBB penetration with reduced P‑glycoprotein efflux liability [1]. This makes it a candidate for CNS‑oriented pyridazinone programs where the non‑brominated parent (cLogP ≈3.2) may lack sufficient membrane partitioning.

Quote Request

Request a Quote for 2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.